tert-butyl (3'aR,6'aS)-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3’aR,6’aS)-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its tert-butyl ester group and a spiro junction between a cyclobutane and a cyclopentapyrrole ring system. The presence of multiple chiral centers adds to its stereochemical complexity, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3’aR,6’aS)-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable cyclobutane derivative and introduce the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3’aR,6’aS)-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3’aR,6’aS)-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound may be explored for its potential biological activity. Its spirocyclic structure could interact with biological targets in unique ways, making it a candidate for drug discovery and development .
Industry
In the industrial sector, tert-butyl (3’aR,6’aS)-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate can be used in the production of specialty chemicals and materials. Its derivatives may find applications in areas such as polymer science and materials engineering .
Mechanism of Action
The mechanism by which tert-butyl (3’aR,6’aS)-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate exerts its effects depends on its specific interactions with molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with comparable ring systems and functional groups. Examples are:
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate .
Uniqueness
What sets tert-butyl (3’aR,6’aS)-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate apart is its specific combination of a spiro junction and multiple chiral centers. This unique structure imparts distinct stereochemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl (3aS,6aR)-3'-oxospiro[1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,1'-cyclobutane]-2-carboxylate |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-8-10-4-15(5-11(10)9-16)6-12(17)7-15/h10-11H,4-9H2,1-3H3/t10-,11+ |
InChI Key |
IZHLHJRMJBENMZ-PHIMTYICSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC3(C[C@H]2C1)CC(=O)C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3(CC2C1)CC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.